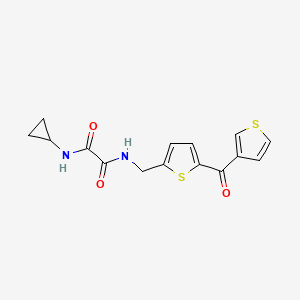

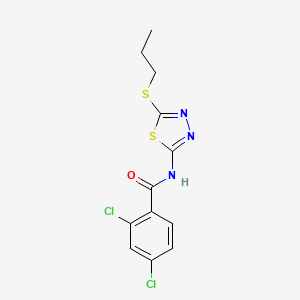

![molecular formula C19H24N2O B2783935 1-[2-(Diphenylmethoxy)ethyl]piperazine CAS No. 60703-69-7](/img/structure/B2783935.png)

1-[2-(Diphenylmethoxy)ethyl]piperazine

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “1-[2-(Diphenylmethoxy)ethyl]piperazine” is not explicitly provided in the search results. The molecular weight of the compound is 296.41 .Physical and Chemical Properties Analysis

The physical form of “this compound” is oil . The compound has a molecular weight of 296.41 .Applications De Recherche Scientifique

Dopamine Receptor Interaction

1-[2-(Diphenylmethoxy)ethyl]piperazine shows significant interaction with dopamine receptors. Substituted derivatives of this compound have been tested for their affinity to specific dopamine binding sites in the rat corpus striatum, revealing potent displacing activity of [3H]dopamine from its binding sites. This interaction suggests relevance in understanding dopaminergic activity (Van der Zee & Hespe, 1985).

Potential in SPECT Imaging

The compound has potential applications in SPECT (Single Photon Emission Computed Tomography) imaging of dopamine reuptake sites. A novel 123I-labelled derivative of GBR12783, synthesized from this compound, demonstrated efficient synthesis and potential as a SPECT imaging agent (He, Lee, Weinberger, & Costa, 1993).

Therapeutic Agent Development

This chemical has been explored in the development of long-acting dopamine transporter ligands, potentially useful as therapeutic agents for cocaine abuse. Hydroxylated derivatives of this compound displayed significant enantioselectivity and affinity for dopamine transporters (Hsin et al., 2002).

Conformational Studies in Biologically Active Molecules

The structure and conformation of this compound derivatives have been studied to understand their interaction with biological receptors, particularly with regard to the conformation of the linking spacer in these molecules (Karolak‐Wojciechowska et al., 2003).

Development of Dopamine Uptake Inhibitors

Research has been conducted to develop potent and selective dopamine uptake inhibitors through modifications of the piperazine ring of this compound. These modifications have led to new ligands with high affinity and selectivity for the dopamine transporter (Matecka et al., 1996).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1-[2-(Diphenylmethoxy)ethyl]piperazine is the dopamine transporter (DAT) . The DAT is a membrane-spanning protein that pumps the neurotransmitter dopamine out of the synaptic cleft back into cytosol, from which other transporters sequester the neurotransmitter into vesicles for storage and later release .

Mode of Action

This compound interacts with the DAT by binding to it, thereby inhibiting the reuptake of dopamine . This results in an increase in the concentration of dopamine in the synaptic cleft, leading to prolonged and intensified signaling of dopamine receptors .

Pharmacokinetics

Given its structural similarity to other piperazine derivatives, it is likely to have good bioavailability and to be metabolized primarily in the liver .

Result of Action

The result of the action of this compound is an increase in dopaminergic signaling. This can lead to a variety of effects, depending on the specific dopaminergic pathways involved. For example, in the mesolimbic pathway, this could result in increased feelings of pleasure and reward .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs or substances, the pH of the environment, and the individual’s metabolic rate . .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 1-[2-(Diphenylmethoxy)ethyl]piperazine are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific biochemical context .

Cellular Effects

It is likely that this compound can influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is likely that the effects of this compound can vary with different dosages, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound can interact with various enzymes or cofactors, potentially leading to effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound can interact with various transporters or binding proteins, potentially leading to effects on its localization or accumulation .

Subcellular Localization

It is likely that this compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

1-(2-benzhydryloxyethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-15-21-13-11-20-12-14-21/h1-10,19-20H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFDHHKTIBKZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

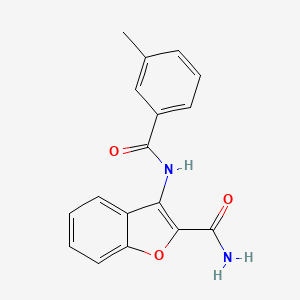

![(2Z)-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2783853.png)

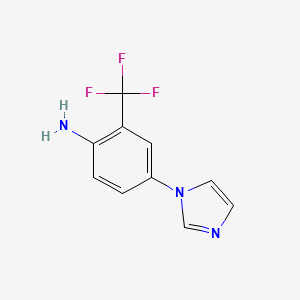

![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2783854.png)

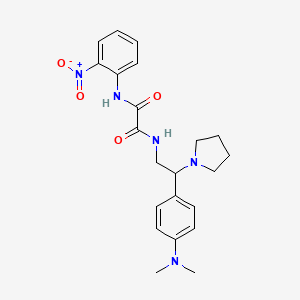

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2783856.png)

![4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B2783858.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2783862.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,4-dichlorobenzoate](/img/structure/B2783863.png)

![(E)-4-(Dimethylamino)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2783864.png)

![3-Methyl-7-(naphthalen-1-ylmethylsulfanyl)-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2783866.png)